FVIIa Enzyme Inhibition: Potency Comparison of BMS-593214 vs. Other Coagulation Protease Inhibitors
BMS-593214 displays direct, competitive inhibition of human FVIIa in the hydrolysis of a tripeptide substrate with a Ki of 5 nM [1]. It acts as a noncompetitive inhibitor of the physiological substrate FX activation by TF/FVIIa with a Ki of 9.3 nM [1]. For comparison, the FXa inhibitor apixaban has a Ki of 0.08 nM for human FXa [2], and rivaroxaban has a Ki of 0.4 nM for human FXa [3]. Direct thrombin inhibitor dabigatran has a Ki of 4.5 nM for human thrombin [4]. These values represent different target enzymes and therefore cannot be directly compared for potency; however, they illustrate that BMS-593214's affinity for FVIIa is within the range of high-affinity clinical anticoagulants, validating its utility as a selective tool compound for FVIIa studies.
| Evidence Dimension | Inhibition constant (Ki) for primary target protease |
|---|---|
| Target Compound Data | Ki = 5 nM (tripeptide substrate); Ki = 9.3 nM (FX activation) |
| Comparator Or Baseline | Apixaban (FXa) Ki = 0.08 nM; Rivaroxaban (FXa) Ki = 0.4 nM; Dabigatran (thrombin) Ki = 4.5 nM |
| Quantified Difference | Target compounds show high affinity for their respective primary targets; BMS-593214 Ki values are comparable to those of clinically used anticoagulants |
| Conditions | Enzymatic assays with human FVIIa, human FXa, or human thrombin |
Why This Matters
The sub-10 nM Ki values confirm that BMS-593214 is a high-affinity FVIIa inhibitor suitable for in vitro and in vivo studies where potent target engagement is required.
- [1] Wong, P. C., Luettgen, J. M., Rendina, A. R., Kettner, C. A., Xin, B., Knabb, R. M., Wexler, R., & Priestley, E. S. (2010). BMS-593214, an active site-directed factor VIIa inhibitor: enzyme kinetics, antithrombotic and antihaemostatic studies. Thrombosis and Haemostasis, 104(2), 261-269. https://doi.org/10.1160/TH10-01-0025 View Source
- [2] Wong, P. C., Jiang, X., Luettgen, J. M., et al. (2010). Apixaban, a direct factor Xa inhibitor, inhibits tissue-factor induced human platelet aggregation in vitro: comparison with direct inhibitors of factor VIIa, XIa and thrombin. Thrombosis and Haemostasis, 104(2), 302-310. https://doi.org/10.1160/TH10-02-0097 View Source
- [3] Perzborn, E., Strassburger, J., Wilmen, A., et al. (2005). In vitro and in vivo studies of the novel antithrombotic agent BAY 59-7939—an oral, direct Factor Xa inhibitor. Journal of Thrombosis and Haemostasis, 3(3), 514-521. https://doi.org/10.1111/j.1538-7836.2005.01166.x View Source
- [4] Hauel, N. H., Nar, H., Priepke, H., et al. (2002). Structure-based design of novel potent nonpeptide thrombin inhibitors. Journal of Medicinal Chemistry, 45(9), 1757-1766. https://doi.org/10.1021/jm0109513 View Source
